1-Butoxynaphthalene

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-butoxynaphthalene is not explicitly detailed in the provided papers. However, the synthesis of a related compound, 1,2,3,4-tetra-t-butylnaphthalene, is described in one of the papers . This compound was synthesized and then underwent photovalence isomerization upon irradiation to afford a different compound. While this does not directly inform the synthesis of this compound, it does suggest that similar synthetic routes or photochemical reactions might be applicable.

Molecular Structure Analysis

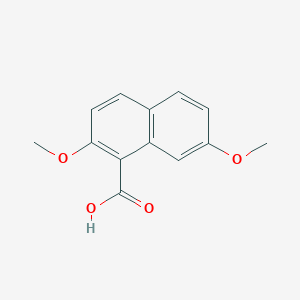

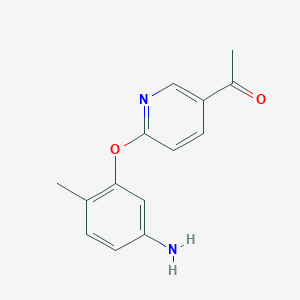

The molecular structure of this compound would consist of a naphthalene ring system with a butoxy group attached to it. The papers provided do not discuss the molecular structure of this compound, but they do mention a highly crowded naphthalene derivative . This suggests that the steric hindrance in naphthalene derivatives can be significant, which could influence the reactivity and physical properties of this compound.

Chemical Reactions Analysis

The chemical reactions of this compound are not covered in the provided papers. However, the photoreaction of a tetra-t-butylnaphthalene derivative is discussed . This derivative underwent photovalence isomerization, which is a type of chemical reaction that could potentially be relevant to this compound if it shares similar photochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly addressed in the provided papers. However, the thermodynamic properties of 1-butene are calculated and discussed over a range of temperatures and pressures . This information could be indirectly relevant to the physical properties of this compound, as the butoxy group in this compound is derived from 1-butene. Additionally, the thermodynamic study of 1-butene near the glass transition provides data on enthalpy relaxations, which could be useful in understanding the behavior of this compound under similar conditions .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Butoxynaphthalene has been utilized in the synthesis of novel compounds through reactions such as the Friedel-Crafts reaction. For instance, Z. Qian (2015) synthesized 4,4'-(Phenylmethylene)bis(this compound) and 5,12-Dibutoxy benzo[j]fluoranthene using this compound, exploring its potential in forming new chemical structures (Qian, 2015).

Materials Science and Engineering

In the field of materials science, this compound derivatives have been studied for their unique properties. For example, M. Funahashi and J. Hanna (1998) investigated the carrier transport properties of a liquid-crystalline photoconductor, 2-(4-octylphenyl)–6-n-butoxynaphthalene, revealing its potential in electronics and photonics applications (Funahashi & Hanna, 1998).

Photochemistry and Solar Chemical Synthesis

This compound has also been involved in photochemical studies. M. Oelgemöller et al. (2006) explored the dye-sensitized photooxygenations of 1,5-dihydroxynaphthalene using solar irradiation, demonstrating its potential in green photochemistry and the synthesis of fine chemicals with sunlight (Oelgemöller et al., 2006).

Chemical Synthesis

This compound derivatives have been studied for their role in the synthesis of complex organic compounds. J. S. Swenton et al. (1984) discussed synthetic approaches to prepare 6-deoxyanthracyclinones, employing 1,4,5-trimethoxynaphthalene and other derivatives in their methodology (Swenton et al., 1984).

Molecular Duplexes and Donor-Acceptor Interactions

In organic chemistry, the behavior of this compound derivatives in molecular duplexes has been a subject of study. Qi-Zhong Zhou et al. (2003) examined zipper-shaped artificial duplexes driven by multiple donor-acceptor interactions involving electron-rich 1,5-dioxynaphthalene, demonstrating significant cooperativity in these interactions (Zhou et al., 2003).

Spectroscopic Characterization

Characterization of this compound derivatives using vibrational spectroscopy and DFT calculations has been conducted to understand their molecular structure and interactions. M. Kandasamy et al. (2015) reported a study on 1,5-dimethoxynaphthalene, a related compound, highlighting the importance of such analyses in understanding the properties of these molecules (Kandasamy et al., 2015).

Mecanismo De Acción

Target of Action

1-Butoxynaphthalene, also known as 2-butoxynaphthalene, is primarily used in the food industry as a flavoring agent due to its fruity taste It interacts with taste receptors in the human body, contributing to the perception of flavor .

Mode of Action

The synthesis of this compound involves a reaction known as the Williamson Ether Synthesis . In this process, an alkyl halide (in this case, 1-bromobutane) undergoes a nucleophilic substitution (SN2) reaction with an alkoxide (formed from 2-naphthol) to produce this compound . This reaction is facilitated by a phase-transfer catalyst and sonication .

Biochemical Pathways

Its primary role is in the food industry as a flavoring agent .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would depend on factors such as its chemical structure, solubility, and the route of administration .

Result of Action

The primary result of the action of this compound is the perception of a fruity flavor, similar to raspberry or strawberry, when it’s used as a flavoring agent in food products . It doesn’t have a therapeutic effect or a direct impact on cellular or molecular processes.

Action Environment

The action of this compound, in terms of its flavoring properties, can be influenced by various environmental factors. For instance, the stability and efficacy of its flavor might be affected by factors such as temperature, pH, and the presence of other ingredients in a food product. Additionally, its safety data sheet indicates that it may cause skin and eye irritation, and may have long-lasting harmful effects on aquatic life . Therefore, its handling and disposal should be done with care to minimize environmental impact .

Direcciones Futuras

The SN2 reaction of 2-naphthol with 1-iodobutane to produce 2-butoxynaphthalene has been utilized in undergraduate organic laboratory courses . This reaction provides students with experience in synthetic mechanisms and allows for the production of a solid product that can be easily isolated and analyzed . Future research could explore the use of different electrophiles or nucleophiles, or investigate the application of this reaction in the synthesis of other organic compounds .

Propiedades

IUPAC Name |

1-butoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBITXBWPKRSPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60532852 | |

| Record name | 1-Butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20900-19-0 | |

| Record name | 1-Butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)

![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)

![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)

![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)